molecular formula C15H19NO4S2 B2410710 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1257548-23-4

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2410710
CAS RN: 1257548-23-4
M. Wt: 341.44
InChI Key: QDGBDZALFSCWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme cytochrome P450 (CYP) 4A. It was first synthesized in 2000 by a group of researchers led by Dr. John Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential use in treating various diseases.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide and its derivatives have been studied for their potential in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with this molecule, showing promising properties for PDT in cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activity

Research by Tumosienė et al. (2020) on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, revealed significant antioxidant and anticancer activities. These derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific human cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds structurally similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have been synthesized and tested for their antimicrobial and antioxidant properties. A study by Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and found some compounds exhibiting excellent antibacterial and antifungal activities, as well as profound antioxidant potential (Raghavendra et al., 2016).

Tumor Cell Selectivity

A study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives, closely related to the chemical structure , demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds showed potential for the treatment of specific tumor types like leukemia/lymphoma, indicating a promising direction for cancer therapy research (Thomas et al., 2017).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-20-14-4-2-12(3-5-14)7-9-22(18,19)16-10-15(17)13-6-8-21-11-13/h2-6,8,11,15-17H,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBDZALFSCWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.